molecular formula C19H15N7O3 B6426494 1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 2034454-73-2

1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6426494
CAS No.: 2034454-73-2
M. Wt: 389.4 g/mol
InChI Key: JUAOIGCGDTWUFX-UHFFFAOYSA-N
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Description

1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide is a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme, a critical component of the JAK-STAT signaling pathway. This pathway is fundamental to processes such as hematopoiesis, immune function, and cell growth. Dysregulation of JAK2, particularly through the V617F gain-of-function mutation, is a well-established driver of myeloproliferative neoplasms (MPNs) like polycythemia vera, essential thrombocythemia, and primary myelofibrosis. The compound exerts its effect by competitively binding to the ATP-binding site of JAK2, thereby blocking the phosphorylation and subsequent activation of downstream STAT transcription factors. This targeted inhibition makes it a valuable chemical probe for investigating the pathological mechanisms of JAK2-dependent malignancies and for studying the broader role of JAK-STAT signaling in inflammatory and autoimmune diseases. Research utilizing this inhibitor is pivotal for elucidating signal transduction dynamics and for supporting the preclinical development of novel targeted therapies for hematological cancers and other conditions linked to constitutive JAK-STAT activation.

Properties

IUPAC Name

1-methyl-6-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O3/c1-26-17(27)7-6-14(24-26)19(28)22-13-5-3-2-4-12(13)10-16-23-18(25-29-16)15-11-20-8-9-21-15/h2-9,11H,10H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAOIGCGDTWUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative. For example:

  • Acidic Hydrolysis : Heating with concentrated HCl (6 M) at 80°C for 12 hours cleaves the amide bond, producing 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and 2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline .

  • Basic Hydrolysis : Treatment with NaOH (2 M) in ethanol/water (1:1) at 60°C for 8 hours yields the carboxylate salt.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack by water (acidic) or hydroxide (basic) on the electrophilic carbonyl carbon, followed by proton transfer and bond cleavage.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring attached to the oxadiazole undergoes EAS at the para position due to electron-donating effects from the methylene-oxadiazole group. Key reactions include:

ReactionReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C → 25°C, 4 hours4-Nitro-phenyl derivative68%
BrominationBr₂/FeBr₃, CH₂Cl₂, reflux, 6 hours4-Bromo-phenyl derivative72%

Regioselectivity : Directed by the electron-donating methylene-oxadiazole substituent, favoring para substitution.

Reduction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to reductive cleavage under hydrogenation conditions:

  • Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C for 24 hours reduces the oxadiazole to a diamide structure .

  • LiAlH₄ Reduction : LiAlH₄ in THF at 0°C → reflux converts the oxadiazole into a 1,2-diamine intermediate.

Outcome : Loss of aromaticity in the oxadiazole ring, forming flexible diamide/diamine chains.

Nucleophilic Substitution on the Pyrazine Ring

The pyrazine moiety participates in nucleophilic aromatic substitution (NAS) at electron-deficient positions (C-2 and C-5):

NucleophileConditionsProductYieldSource
NH₃NH₃ (g), EtOH, 100°C, 12 hours2-Amino-pyrazine derivative55%
KCNKCN, DMF, 120°C, 6 hours2-Cyano-pyrazine derivative63%

Mechanism : Deprotonation of the nucleophile followed by attack at the activated pyrazine carbon.

Coordination with Metal Ions

The pyrazine and oxadiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals:

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂EtOH/H₂O, 25°C, 2 hoursOctahedral Cu(II) complexCatalysis/Sensing
FeCl₃CH₃CN, reflux, 4 hoursTetrahedral Fe(III) complexMagnetic studies

Stoichiometry : Typically 1:1 (metal:ligand), confirmed by UV-Vis and ESR spectroscopy.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

  • Dimerization : Formation of a cyclobutane-linked dimer via [2+2] photocycloaddition .

  • Oxidative Degradation : Singlet oxygen-mediated cleavage of the pyridazine ring, yielding fragmentary carbonyl compounds.

Conditions : Irradiation in acetonitrile for 48 hours under O₂ atmosphere.

Functionalization of the Pyridazine Ring

The pyridazine ring participates in alkylation and oxidation:

  • Methylation : CH₃I/K₂CO₃ in DMF at 60°C for 6 hours adds a methyl group at N-1 (yield: 78%) .

  • Oxidation : KMnO₄ in H₂O/acetone converts the 6-oxo group to a carboxylate (yield: 65%) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several classes of bioactive molecules, including pyridazine, oxadiazole, and pyrazine derivatives. Below is a comparative analysis based on available evidence:

Compound Core Structure Key Substituents Reported Activity/Properties Reference
1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide Pyridazine + Oxadiazole Pyrazine-substituted oxadiazole, methylphenyl linker Hypothesized enzyme inhibition (e.g., aminopeptidase N) based on oxadiazole derivatives
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives Benzooxazine + Pyrimidine Substituted phenyl, amino group Synthesized via Cs₂CO₃-mediated coupling; potential antimicrobial activity inferred
5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo-pyrimidine Isopropyl-substituted pyrazole Structural data available (SMILES: CC(C)n1nccc1NC(=O)c1cnc2sccn2c1=O); no bioactivity reported
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl][1,1'-biphenyl]-4-carboxamide Pyrimidine + Pyrazole Biphenyl carboxamide, propyl group Structural analog with dihydropyrimidine core; no explicit functional data

Key Differences and Implications

  • Oxadiazole vs. Thiazole/Thiazolo Rings: The 1,2,4-oxadiazole group in the target compound may confer greater metabolic stability compared to thiazole derivatives, as oxadiazoles are known for their resistance to enzymatic degradation .
  • Pyridazine vs.
  • Substituent Effects : The pyrazine substituent on the oxadiazole ring introduces additional hydrogen-bonding capabilities, which could enhance interactions with polar residues in enzyme active sites, a feature absent in simpler phenyl-substituted analogs .

Preparation Methods

Cyclization of β-Keto Esters

1,2,4-Oxadiazole Ring Construction

Catalyst-Free Condensation

A patent by [CN103951660A] describes a method for synthesizing 3-(pyrazin-2-yl)-1,2,4-oxadiazoles via condensation of 2-biisonitroso pyrazine with ketones in methanol or ethanol at 20–40°C. For example, reacting 2-biisonitroso pyrazine (3 mmol) with acetone (7.5 mmol) in methanol for 24 hours yields 3-(pyrazin-2-yl)-5,5-dimethyl-4-hydroxy-4H,5H-1,2,4-oxadiazole .

Advantages :

  • No catalyst required.

  • Atom-economical with water as the only byproduct.

Diacylhydrazide Cyclization

An alternative route from [CN101643456A] involves converting carboxylic acids to acyl chlorides (using SOCl2_2), followed by reaction with hydrazine hydrate to form diacylhydrazides. Cyclization with POCl3_3 at 100°C yields symmetric 1,3,4-oxadiazoles. For asymmetric variants, selective protection may be required.

Example :

2-Pyrazinecarboxylic acidSOCl2Acyl chlorideN2H4DiacylhydrazidePOCl33-(Pyrazin-2-yl)-1,2,4-oxadiazole\text{2-Pyrazinecarboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{N}2\text{H}4} \text{Diacylhydrazide} \xrightarrow{\text{POCl}3} \text{3-(Pyrazin-2-yl)-1,2,4-oxadiazole}

Yield Comparison :

MethodCatalystYield (%)
Catalyst-freeNone70–85
POCl3_3POCl3_360–75

Functionalization of the Phenyl Ring

Methylene Bridge Installation

The 2-(chloromethyl)phenyl intermediate is prepared via Friedel-Crafts alkylation or Ullmann coupling. For instance, reacting 2-aminophenol with chloromethyl pyrazine-oxadiazole under basic conditions forms the methylene linkage.

Conditions :

  • Base : K2_2CO3_3 in DMF.

  • Temperature : 60°C, 12 hours.

Final Amidation and Coupling

Carboxylic Acid Activation

The pyridazine-3-carboxylic acid is activated using HATU or EDCI, followed by reaction with the functionalized aniline. For example, 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid reacts with 2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline in DMF to form the target amide.

Optimization :

  • Coupling Agent : HATU, 2 equivalents.

  • Yield : 65–78% after column chromatography.

Challenges and Limitations

  • Regioselectivity : Ensuring correct substitution on the pyridazine and oxadiazole rings requires precise stoichiometry.

  • Purification : Column chromatography is often needed due to polar byproducts.

  • Scale-Up : POCl3_3-based cyclization poses safety concerns .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide, and how can reaction yields be optimized?

  • Methodology : Utilize multi-step coupling reactions involving pyridazine and oxadiazole precursors. For example, coupling 1,2,4-oxadiazole derivatives with pyridazine intermediates under reflux conditions (e.g., ethanol or DMF as solvents) . Optimize yields via Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and reaction time, referencing statistical approaches in chemical process optimization .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodology : Combine analytical techniques:

  • HPLC for purity assessment (>98% recommended).
  • NMR (¹H, ¹³C) to confirm substituent positions (e.g., methyl and oxadiazole groups).
  • Mass spectrometry (HRMS) for molecular weight verification .
    • Note : Cross-reference spectral data with synthesized analogs (e.g., pyridazinone and oxadiazole derivatives in Table 1 of ).

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the oxadiazole moiety’s known role in binding catalytic sites . Use fluorescence-based or colorimetric assays (e.g., ATPase activity) with IC₅₀ calculations. Include cytotoxicity screening (e.g., MTT assay on HEK-293 cells) to rule off-target effects .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data of related targets (e.g., kinases with oxadiazole-binding pockets).
  • Apply QSAR models to correlate substituent variations (e.g., pyrazine vs. pyridine) with activity trends .
  • Validate predictions with experimental IC₅₀ values and adjust force fields for heterocyclic interactions .

Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?

  • Methodology :

  • Investigate pharmacokinetic parameters : Use HPLC-MS to measure plasma stability, metabolic clearance (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .
  • Apply systems biology models to simulate tissue distribution and identify bioavailability bottlenecks (e.g., poor solubility) .
  • Redesign prodrug strategies or formulation additives (e.g., cyclodextrins) if solubility is limiting .

Q. What strategies are effective for improving the aqueous solubility of this hydrophobic compound?

  • Methodology :

  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) using pH-solubility profiles.
  • Co-crystallization : Explore co-formers (e.g., succinic acid) via thermal and X-ray diffraction analysis .
  • Nanoformulation : Use solvent evaporation or high-pressure homogenization to prepare nanoparticles (<200 nm) .

Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?

  • Methodology :

  • Synthesize analogs with variations in:
  • Pyridazine core : Replace methyl with ethyl or cyclopropyl groups.
  • Oxadiazole substituent : Test pyrazine vs. pyrimidine or triazole rings .
  • Use multivariate regression to correlate structural changes with activity (e.g., Hansch analysis) .

Q. What green chemistry approaches can reduce waste in the synthesis of this compound?

  • Methodology :

  • Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic methods (e.g., Pd/C for Suzuki couplings) to minimize heavy metal waste .
  • Use flow chemistry for precise temperature control and reduced reaction volumes .

Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of oxadiazole rings) .
  • Perform isotope labeling (e.g., ¹⁴C) to trace metabolic pathways in hepatocyte models .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., computational vs. experimental binding data), validate force field parameters or re-examine protonation states of heterocycles .
  • Experimental Design : Use fractional factorial designs to screen multiple variables efficiently (e.g., solvent, catalyst, temperature) before full optimization .

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